molecular formula C18H13ClN2O B14433112 Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- CAS No. 77609-12-2

Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-

Cat. No.: B14433112
CAS No.: 77609-12-2
M. Wt: 308.8 g/mol
InChI Key: HPXDCZUHUYTAFL-UHFFFAOYSA-N
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Description

Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- is a chemical compound with a complex structure that includes both nitrile and ketone functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or secondary alcohols.

Scientific Research Applications

Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- involves its interaction with various molecular targets and pathways. The nitrile and ketone groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound with similar reactivity.

    Benzonitrile: Another aromatic nitrile with different substituents.

    Phenylacetonitrile: A precursor in the synthesis of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-.

Uniqueness

Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- is unique due to its combination of nitrile and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

77609-12-2

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]propanedinitrile

InChI

InChI=1S/C18H13ClN2O/c19-16-8-6-14(7-9-16)18(22)10-17(15(11-20)12-21)13-4-2-1-3-5-13/h1-9,15,17H,10H2

InChI Key

HPXDCZUHUYTAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N

Origin of Product

United States

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